molecular formula C5H8O4 B1199580 3-Deoxy-glycero-pentos-2-ulose CAS No. 6815-38-9

3-Deoxy-glycero-pentos-2-ulose

Cat. No.: B1199580
CAS No.: 6815-38-9
M. Wt: 132.11 g/mol
InChI Key: QFNWRVAZZYFNCF-UHFFFAOYSA-N
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Description

Significance of Deoxyketoses in Carbohydrate Chemistry and Biochemistry

Deoxy sugars, carbohydrates that have a hydroxyl group replaced by a hydrogen atom, are a vital class of molecules. Their deoxygenated nature confers unique chemical properties and biological roles. tandfonline.com Deoxyketoses, a sub-class of deoxy sugars with a ketone functional group, are particularly important as they are often reactive intermediates in both enzymatic and non-enzymatic reactions.

These compounds are central to understanding the Maillard reaction, a form of non-enzymatic browning that is fundamental to food chemistry, contributing to the flavor, aroma, and color of cooked foods. researchgate.netresearchgate.net In biochemical contexts, deoxyketoses are implicated in the degradation pathways of essential molecules like vitamin C (L-ascorbic acid). nih.govresearchgate.net Furthermore, their reactivity makes them key players in the formation of Advanced Glycation End-products (AGEs), which are associated with the complications of diabetes and other age-related conditions. smolecule.com The study of deoxyketoses like 3-Deoxy-glycero-pentos-2-ulose provides a window into these complex processes and offers potential for applications in medicine and biotechnology. smolecule.com

Historical Perspectives on the Study of this compound

The scientific exploration of this compound has evolved over several decades, with key discoveries highlighting its importance in different fields. An early synthetic route to this and other 3-deoxyaldos-2-uloses was described in 1971 by El Khadem and his colleagues. Their method involved heating aqueous solutions of common monosaccharides like D-xylose with benzoylhydrazine and p-toluidine, followed by the decomposition of the resulting bis(benzoylhydrazones). researchgate.net

In the 1980s, the focus shifted towards its biological relevance. In 1983, a study published in the Journal of the American Chemical Society detailed the structure and synthesis of 3-Deoxy-D-glycero-pentos-2-ulose as an unusual sugar produced enzymatically from (ADP-ribosyl)histone H2B. acs.org This was a significant finding that linked the compound to cellular processes.

Further research in 1990 by Shin and Feather firmly established 3-Deoxy-L-glycero-pentos-2-ulose as an intermediate in the degradation of L-ascorbic acid (vitamin C), a discovery made at the Department of Biochemistry at the University of Missouri. nih.govoup.com The following year, a paper in Carbohydrate Research by Hirsch, Baynes, Blackledge, and Feather detailed the reaction of 3-Deoxy-D-glycero-pentos-2-ulose (also referred to as "3-deoxyxylosone") with aminoguanidine (B1677879), a compound known to inhibit the formation of advanced glycation end products. semanticscholar.orgsc.edu

The early 2000s saw a deeper investigation into its role in the Maillard reaction, particularly in oligosaccharides. Research demonstrated that 3-deoxypentosulose is a predominant alpha-dicarbonyl compound formed during the non-enzymatic browning of maltose (B56501) and maltotriose (B133400). researchgate.net

Key Historical Findings

Year Key Finding Researchers/Publication Significance
1971 A new route for the synthesis of 3-deoxyaldos-2-uloses, including 3-Deoxy-D-glycero-pentos-2-ulose, is described. researchgate.net H. El Khadem, D. Horton, M. H. Meshreki, Mina A. Nashed (Carbohydrate Research) Provided an early chemical method for obtaining the compound.
1983 The structure and synthesis of 3-Deoxy-D-glycero-pentos-2-ulose as a product of an enzymatic reaction involving (ADP-ribosyl)histone H2B is reported. acs.org Journal of the American Chemical Society Established a biological origin for the compound.
1990 Identified as an intermediate in the degradation of L-ascorbic acid. nih.gov D. B. Shin, M. S. Feather (Carbohydrate Research) Linked the compound to the metabolism of a vital nutrient.
1991 The reaction with aminoguanidine is detailed. semanticscholar.orgsc.edu J. Hirsch, J. W. Baynes, J. A. Blackledge, M. S. Feather (Carbohydrate Research) Provided insights into its potential role in inhibiting advanced glycation.
2002 Established as a major product in the non-enzymatic browning of oligosaccharides. researchgate.net Journal of Agricultural and Food Chemistry Solidified its importance as a key intermediate in the Maillard reaction in specific food systems.

Synonyms and Nomenclature Conventions for this compound

The compound is known by several names in scientific literature, which can sometimes lead to confusion. The systematic name, this compound, follows the rules of carbohydrate nomenclature, indicating a five-carbon sugar (pentose) with a ketone at the second carbon (2-ulose) and the absence of a hydroxyl group at the third carbon (3-Deoxy). The "glycero" designation relates to the configuration at the C-4 chiral center.

The D- and L-isomers are specified as 3-Deoxy-D-glycero-pentos-2-ulose and 3-Deoxy-L-glycero-pentos-2-ulose, respectively. The D-isomer is also referred to by its IUPAC name, (4S)-4,5-dihydroxy-2-oxopentanal. nih.gov

Synonyms and Nomenclature for this compound

Name/Identifier Type Source/Context
This compound Systematic Name General scientific literature
3-Deoxy-D-glycero-pentos-2-ulose Stereoisomer PubChem, Scientific literature nih.gov
(4S)-4,5-dihydroxy-2-oxopentanal IUPAC Name PubChem nih.gov
3-Deoxyxylosone Common Synonym Semantic Scholar, Scientific literature semanticscholar.org
3-Deoxypentosulose Common Synonym Semantic Scholar semanticscholar.org
3-deoxy-2-pentulose Synonym Semantic Scholar semanticscholar.org
4,5-Dihydroxy-2-oxopentanal Chemical Name LookChem lookchem.com
NSC 127076 Registry Number National Cancer Institute (NCI) smolecule.com
CHEBI:144585 Chemical Entity ID ChEBI nih.gov
6815-38-9 CAS Registry Number ECHEMI echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydroxy-2-oxopentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNWRVAZZYFNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6815-38-9
Record name 3-Deoxy-glycero-pentos-2-ulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006815389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC127076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Chemical Synthesis Methodologies for 3 Deoxy Glycero Pentos 2 Ulose

Chemo-Synthetic Routes from Precursor Carbohydrates

Direct chemical synthesis from readily available carbohydrates provides a controlled approach to obtaining 3-Deoxy-glycero-pentos-2-ulose. These routes often involve oxidative processes, dehydration and rearrangement reactions, or modern organometallic techniques.

Synthesis via Oxidative Processes

While direct oxidation of a precursor to form the 2-ulose is a fundamental transformation in carbohydrate chemistry, specific literature detailing a high-yield synthesis of this compound via a simple oxidative step on a 3-deoxypentitol is not extensively documented. However, the general principle involves the selective oxidation of a secondary alcohol at the C-2 position of a suitable 3-deoxypentose precursor. Enzymatic processes can also facilitate such transformations. For instance, enzymes like glucose oxidase are known to oxidize aldehyde groups, and other reductases can act on carbonyl functions, highlighting the biochemical potential for such conversions. smolecule.com

Routes Involving Dehydration and Rearrangement

A notable synthetic route involves the transformation of common pentoses through dehydration and rearrangement reactions. One documented method starts with D-xylose, which is heated in an aqueous solution with benzoylhydrazine and p-toluidine. This reaction proceeds through the formation of a 3-deoxyaldos-2-ulose bis(benzoylhydrazone) intermediate. Subsequent decomposition of this intermediate yields 3-Deoxy-D-glycero-pentos-2-ulose. This pathway provides the target compound in approximately a 20% net yield. researchgate.net

Acid-catalyzed dehydration of hexoses, such as glucose, is known to proceed via 3-deoxyosone intermediates, demonstrating that the elimination of a hydroxyl group at the C-3 position is a key step in forming these structures. researchgate.net Similarly, the degradation of the disaccharide maltulose involves a β-elimination followed by keto-enol tautomerization, leading to the formation of 3-Deoxy-D-glycero-pent-2-ulose as a major product. researchgate.net

Indium-Mediated Allylation in 3-Deoxy-2-ulose Synthesis

A modern and efficient method for constructing the 3-deoxy-2-ulose motif is the indium-mediated allylation reaction. smolecule.comresearchgate.net This C-C bond-forming reaction has proven to be a reliable tool for elongating carbohydrate chains and can be performed in aqueous media, aligning with the principles of green chemistry. researchgate.net

The synthesis starts with an appropriate aldose, such as 2,3-O-isopropylidene-D-glyceraldehyde. This precursor is subjected to an indium-mediated allylation, which introduces a carbon chain at the C-1 position. The final step involves ozonolysis of the newly introduced double bond to generate the ketone functionality at C-2, thus yielding the desired 3-deoxy-2-ulose structure. researchgate.net This method is advantageous due to its tolerance of various functional groups and the potential for stereoselective control. researchgate.netnih.govbeilstein-journals.org

Table 1: Chemo-Synthetic Routes for this compound

Method Precursor Carbohydrate Key Reagents/Process Reported Yield Reference
Dehydration/Rearrangement D-Xylose Heating with benzoylhydrazine and p-toluidine, followed by decomposition of the bis(benzoylhydrazone) intermediate. ~20% researchgate.net

Isolation from Degradation Mixtures

This compound is a known intermediate in the degradation of several biologically and industrially relevant compounds. Its isolation from these reaction mixtures provides a significant source for the compound.

One of the most effective methods involves the basic degradation of D-ribo-hexos-3-ulose. When D-ribo-hexos-3-ulose is treated with an aqueous sodium hydroxide (B78521) solution, 3-Deoxy-D-glycero-pentos-ulose is formed rapidly and can be isolated in a high yield of 22%. scispace.com The concentration of the product reaches its maximum after approximately 10 minutes of reaction time. scispace.com

The compound has also been identified as an intermediate in the degradation pathway of L-ascorbic acid (Vitamin C). smolecule.comnih.gov Furthermore, studies on the degradation of oligosaccharides with 1,4-glycosidic linkages, such as maltose (B56501), have shown that 3-Deoxy-D-glycero-pentos-2-ulose is a major degradation product. researchgate.net The pathway involves the isomerization of maltose to maltulose, which then degrades via β-elimination to form the target compound. researchgate.net

Table 2: Isolation of this compound from Degradation Mixtures

Starting Material Degradation Conditions Yield Reference
D-ribo-hexos-3-ulose 0.04 M Sodium Hydroxide, room temperature 22% scispace.com
L-Ascorbic Acid Degradation (conditions variable) Intermediate smolecule.comnih.gov
Maltose Heating in phosphate (B84403) buffer (pH 7.5) Major Product researchgate.net

Optimization of Synthetic Yields and Stereoselectivity

The efficiency and stereochemical outcome of synthesizing 3-deoxy-2-uloses are critical for their application in further research. Significant efforts have been made to optimize these aspects, particularly for methods like indium-mediated allylation.

In the indium-mediated synthesis of 3-deoxy-2-uloses, the stereoselectivity of the allylation step can be controlled by the presence or absence of a chelating group in the α-position to the carbonyl function of the starting aldose. researchgate.net This control allows for the directed formation of either the syn- or anti-product. When epimeric mixtures are formed, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for their separation, especially after introducing a UV-active protecting group to the allyl building block to facilitate detection. researchgate.net

General strategies for optimizing carbohydrate syntheses often involve a multi-step approach of introducing and removing protecting groups to shield reactive sites and direct the reaction to the desired position. mdpi.com For instance, silylation of a primary alcohol, followed by benzylation of other hydroxyl groups, and subsequent desilylation is a common sequence to achieve selective protection and improve cumulative yields. mdpi.com The choice of catalysts and reaction conditions is also paramount in achieving high stereoselectivity in glycosylation and other transformations of deoxy sugars. mdpi.comchemrxiv.org

Table 3: Factors Influencing Stereoselectivity in 3-Deoxy-2-ulose Synthesis

Method Factor Effect on Outcome Reference
Indium-Mediated Allylation Presence of α-chelating group Directs formation of the corresponding syn- or anti-product. researchgate.net
Indium-Mediated Allylation Use of UV-active protecting group Enables separation of epimers by HPLC for stereopure compounds. researchgate.net
General Deoxy Sugar Synthesis Catalytic Approaches Can overcome constraints of directing groups and improve β-selectivity. mdpi.com

Formation Pathways of 3 Deoxy Glycero Pentos 2 Ulose in Complex Chemical and Biochemical Systems

Role in the Maillard Reaction

The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions that occurs between amino acids and reducing sugars. This reaction is fundamental to the development of color and flavor in many cooked foods. Within this intricate process, 3-Deoxy-glycero-pentos-2-ulose emerges as a key intermediate compound.

Formation as an Alpha-Dicarbonyl Intermediate in Non-Enzymatic Browning

This compound is classified as an α-dicarbonyl compound, a group of highly reactive molecules that are pivotal in the later stages of the Maillard reaction. hawaiibevguide.com These intermediates are known to be significant precursors to the formation of brown pigments (melanoidins) and various flavor compounds. The formation of α-dicarbonyls like this compound marks a critical juncture in the Maillard pathway, leading to a diverse array of subsequent reactions. hawaiibevguide.comnih.gov Their high reactivity stems from the presence of two adjacent carbonyl groups, making them susceptible to reactions with amino compounds, which further propagates the browning process. hawaiibevguide.com

Precursors and Mechanisms of Formation from Monosaccharides (e.g., D-Glucose, D-Xylose, L-Ascorbic Acid)

The formation of this compound can originate from several common monosaccharides, although the specific pathways and yields can differ.

D-Glucose: While D-glucose is a primary precursor in many Maillard reactions, its direct conversion to this compound is not the predominant pathway. nih.gov Instead, glucose degradation primarily leads to the formation of 3-deoxyglucosone (B13542). researchgate.netwikipedia.orgresearchgate.net However, under certain conditions, particularly in the presence of specific amino acids, pathways leading to pentose (B10789219) derivatives can occur.

D-Xylose: As a pentose sugar, D-xylose is a more direct precursor to this compound. researchgate.netfrontiersin.org The reaction proceeds through the formation of an Amadori rearrangement product, N-(1-deoxy-D-xylulos-1-yl)-glutathione in the presence of glutathione, which then degrades to form 3-deoxyxylosone (an alternative name for this compound). nih.gov Pentoses are generally more reactive in the Maillard reaction than hexoses. frontiersin.org

L-Ascorbic Acid (Vitamin C): The degradation of L-ascorbic acid provides a significant pathway for the formation of this compound. nih.govsmolecule.com This process involves the oxidation of ascorbic acid to dehydroascorbic acid, which is then hydrolyzed and subsequently degraded to form various intermediates, including this compound. oup.comresearchgate.netmdpi.com

Formation from Oligosaccharides and Polysaccharides

Interestingly, this compound is a predominant α-dicarbonyl compound formed during the thermal degradation of certain oligosaccharides, such as maltose (B56501) and maltotriose (B133400), especially under Maillard reaction conditions (in the presence of amino compounds). nih.gov This suggests a specific formation pathway for oligo- and polysaccharides that is less significant for monosaccharides like glucose. nih.gov The proposed mechanism involves the formation of a 1-amino-1,4-dideoxyhexosulose intermediate, followed by a retro-Claisen reaction that splits off a C1 fragment (formic acid or formamide), yielding a pentose derivative that further reacts to form this compound. nih.gov

Influence of pH and Temperature on Maillard Pathway Formation

The formation of this compound within the Maillard reaction is significantly influenced by environmental conditions, particularly pH and temperature.

Temperature: Increased temperature generally accelerates the rate of the Maillard reaction and, consequently, the formation of intermediates like this compound. nih.govnih.gov Higher temperatures provide the necessary activation energy for the various reactions in the pathway to occur. nih.gov Studies have shown that the degradation of Amadori products to form deoxyxylosones is highly dependent on temperature. nih.gov

Interactive Data Table: Precursors and Conditions for this compound Formation

PrecursorReaction TypeKey IntermediatesInfluencing Factors
D-Xylose Maillard ReactionAmadori rearrangement productTemperature, pH nih.gov
L-Ascorbic Acid DegradationDehydroascorbic acid, 2,3-Diketogulonic acidOxygen, Temperature oup.comresearchgate.net
Maltose Maillard Reaction, Caramelization1-amino-1,4-dideoxyhexosulosePresence of amino compounds, Temperature nih.gov
Maltotriose Maillard Reaction, Caramelization1-amino-1,4-dideoxyhexosulosePresence of amino compounds, Temperature nih.gov

Involvement in Caramelization Reactions

Caramelization is the browning of sugar by heat, a process distinct from the Maillard reaction as it does not require the presence of amino compounds. Research has shown that this compound is also formed during the caramelization of oligosaccharides like maltose and maltotriose, although in much lower concentrations compared to when an amino compound is present (Maillard conditions). nih.gov This indicates that while the Maillard pathway is a more efficient route for its formation from these precursors, caramelization pathways also contribute to its generation. nih.govresearchgate.net

Intermediacy in Ascorbic Acid (Vitamin C) Degradation

This compound is a recognized intermediate in the degradation of L-ascorbic acid. nih.govsmolecule.comoup.com The degradation process can proceed through both oxidative and non-oxidative pathways. oup.comresearchgate.net In aqueous solutions, L-ascorbic acid is oxidized to dehydro-L-ascorbic acid, which is unstable and undergoes ring opening to form 2,3-diketo-L-gulonic acid. oup.commdpi.com Subsequent decarboxylation and further reactions lead to the formation of several compounds, including this compound. nih.govresearchgate.net The degradation of ascorbic acid and the formation of this intermediate are influenced by factors such as temperature and the presence of oxygen. oup.com

Non-Oxidative Degradation Pathways

Non-oxidative pathways contribute to the formation and subsequent degradation of this compound and its parent compounds. In the context of the Maillard reaction, 3-Deoxyglucosone (3-DG), a C6 analogue, is formed non-oxidatively through the 1,2-enolization and dehydration of the Amadori product. uni-halle.de The degradation of glucose can proceed via a non-oxidative 3-deoxyglucosone formation pathway. tandfonline.comnih.gov

Further degradation of 3-Deoxyglucosone can yield smaller dicarbonyl compounds through non-oxidative routes. Studies have shown that the formation of 3-deoxytetrosone (3DT) and methylglyoxal (B44143) (MGO) from 3DG is largely unaffected by the presence of a metal chelator, indicating a non-oxidative mechanism. researchgate.net Similarly, the degradation of L-ascorbic acid can lead to intermediates like 3-Deoxy-L-glycero-pentos-2-ulose, with subsequent formation of compounds such as furfural (B47365) and 2-furoic acid occurring through non-oxidative pathways. oup.com

Table 1: Products from Non-Oxidative Degradation of 3-Deoxyglucosone (3DG)

Precursor CompoundDegradation ProductFormation Pathway
3-Deoxyglucosone (3DG)3-Deoxytetrosone (3DT)Non-oxidative
3-Deoxyglucosone (3DG)Methylglyoxal (MGO)Non-oxidative

Oxidative Degradation Pathways

Oxidative degradation pathways are also crucial in the metabolism of carbohydrates, leading to various products. In the degradation of L-ascorbic acid in the presence of oxygen, 3-Deoxy-L-glycero-pentos-2-ulose has been identified as an intermediate. researchgate.netnih.gov The major end products of this oxidative pathway include a variety of acids. researchgate.net

The formation of Glucosone (D-arabino-hexos-2-ulose) from glucose is considered an oxidative process. tandfonline.comnih.govresearchgate.net The subsequent degradation of related dicarbonyls can also be influenced by oxidative conditions. For instance, the formation of glyoxal (B1671930) (GO) from 3-Deoxyglucosone (3DG) is suppressed by metal chelators, which points to an oxidative formation mechanism. researchgate.net

Table 2: Products from Oxidative Degradation of L-Ascorbic Acid

Precursor CompoundIntermediateMajor Oxidative Products
L-Ascorbic Acid3-Deoxy-L-glycero-pentos-2-uloseOxalic acid, Glyceric acid, L-threonic acid, Pentulosonic acid, L-xylonic acid, L-lyxonic acid

Generation from General Sugar Degradation

This compound and its C6 counterpart, 3-Deoxyglucosone (3DG), are well-established products of general sugar degradation. 3DG is naturally produced via the Maillard reaction, which involves the reaction of glucose with amino groups in proteins. wikipedia.org It also emerges from the degradation of fructose (B13574) 3-phosphate. wikipedia.orgtaylorandfrancis.com The Maillard degradation of glucose is a key source of various α-dicarbonyl compounds, with 3-deoxyglucosone being a prominent intermediate. tandfonline.comresearchgate.net This compound is formed through non-oxidative pathways during glucose degradation. tandfonline.comnih.gov Furthermore, 3-deoxyglucosone can undergo dehydration to form the highly reactive 3,4-dideoxyglucosone-3-ene (3,4-DGE). nih.gov

Alkaline Degradation of D-ribo-Hexos-3-ulose

The alkaline treatment of D-ribo-hexos-3-ulose provides a direct pathway to 3-Deoxy-D-glycero-pentos-ulose. scispace.com In the early stages of the reaction between D-ribo-hexos-3-ulose and an aqueous sodium hydroxide (B78521) solution, 3-Deoxy-D-glycero-pentos-ulose is isolated as a primary product in significant yield. scispace.com

Research findings indicate that in a typical experiment, the base treatment interrupted after 10 minutes yielded a pure fraction of 3-Deoxy-D-glycero-pentos-ulose, corresponding to a 22% yield. scispace.com The concentration of this pentosulose reaches its maximum within about 10 minutes before it begins to degrade further. scispace.com With prolonged reaction times, the compound is converted into various acids, with 3-deoxy-D-threo-pentonic acid being the principal acidic product. scispace.com

Table 3: Alkaline Degradation of D-ribo-Hexos-3-ulose

ReactantReagentPrimary Product (at 10 min)YieldMajor Final Acidic Product
D-ribo-Hexos-3-uloseSodium Hydroxide (aq)3-Deoxy-D-glycero-pentos-ulose22%3-Deoxy-D-threo-pentonic acid

Degradation of D-Glucosone

The degradation of D-Glucosone (also known as D-arabino-hexos-2-ulose) can also lead to the formation of pentose-derived dicarbonyls. tandfonline.comresearchgate.net Analysis of the degradation products of D-Glucosone has identified 3-deoxyxylosone (an isomer of this compound) among the compounds formed. tandfonline.comresearchgate.net

Unlike its 3-deoxy analogue (3-deoxyglucosone), D-glucosone degrades primarily through an initial C1-C2 bond cleavage, yielding D-ribulose and formate. nd.eduresearchgate.net This process is catalyzed by inorganic phosphate (B84403). nd.edu The degradation of D-glucosone can also lead to the formation of various other α-dicarbonyls, including glyoxal and methylglyoxal. nih.gov

Table 4: Identified Degradation Products of D-Glucosone

Precursor CompoundIdentified Degradation Products
D-Glucosone3-Deoxyxylosone, D-Ribulose, Formate, Glyoxal, Methylglyoxal

Chemical Reactivity and Reaction Mechanisms of 3 Deoxy Glycero Pentos 2 Ulose

Reactions with Aminoguanidine (B1677879) and Related Hydrazine (B178648) Derivatives

3-Deoxy-glycero-pentos-2-ulose, also known as 3-deoxypentosulose, is a reactive α-dicarbonyl compound. Its interaction with aminoguanidine and similar hydrazine derivatives is a key area of study, particularly in the context of inhibiting the formation of advanced glycation end products (AGEs). Aminoguanidine reacts rapidly with α,β-dicarbonyl compounds to form stable adducts, preventing them from cross-linking with proteins. researchgate.net

The reaction between this compound and aminoguanidine (guanylhydrazine) at a physiological pH of 7.0 results in the formation of substituted 3-amino-1,2,4-triazine derivatives. researchgate.netresearchgate.net Specifically, for 3-deoxy-D-glycero-pentos-2-ulose, two primary products are formed: the 5- and 6-substituted 3-amino-1,2,4-triazine derivatives. researchgate.netresearchgate.net The ratio of these products appears to be independent of the initial concentration of aminoguanidine. researchgate.netresearchgate.netresearchgate.net Studies have confirmed that no hydrazone or bishydrazone intermediates are observed, indicating a direct pathway to the stable triazine ring system. researchgate.netresearchgate.netresearchgate.net

The reaction is not limited to aminoguanidine. Other hydrazine derivatives also react with this compound to form various heterocyclic compounds. acs.orgresearchgate.net For instance, reaction with phenylhydrazine (B124118) results in an immediate precipitate, suggesting the formation of a phenylhydrazone. scispace.com The versatility of the dicarbonyl structure allows for condensation reactions that lead to a range of heterocyclic structures, which are valuable in synthetic chemistry. semanticscholar.orgtandfonline.com

Table 1: Heterocyclic Products from Reactions of this compound

Reactant Product Class Specific Products Identified
Aminoguanidine 3-Amino-1,2,4-triazines 5- and 6-substituted 3-amino-1,2,4-triazine derivatives researchgate.netresearchgate.netresearchgate.net

The mechanism of adduct formation between this compound and aminoguanidine involves a condensation reaction characteristic of dicarbonyl compounds. The process is initiated by the nucleophilic attack of the hydrazine nitrogen of aminoguanidine on one of the carbonyl groups of the sugar. This is followed by an intramolecular cyclization and dehydration, leading to the stable 1,2,4-triazine (B1199460) ring. researchgate.net The reaction is efficient at physiological pH and temperature (37°C), highlighting its biological relevance. researchgate.netresearchgate.netresearchgate.net The formation of these stable triazine adducts effectively traps the reactive dicarbonyl compound, preventing it from participating in further reactions that lead to the formation of AGEs. researchgate.netsmolecule.com

Formation of Triazine and Other Heterocyclic Derivatives

Reactivity as a Dicarbonyl Compound

As a dicarbonyl compound, this compound possesses two carbonyl groups, which are responsible for its high reactivity. wikipedia.org This structure makes it a key intermediate in various chemical transformations, including the Maillard reaction. semanticscholar.orgnih.gov

In aqueous solutions, carbohydrates like this compound can exist in equilibrium between their open-chain and cyclic forms. glyco.ac.ru The presence of hydroxyl groups and a ketone carbonyl group allows for intramolecular nucleophilic attack, leading to the formation of cyclic hemiketals. This cyclization can result in five-membered (furanose) or six-membered (pyranose) rings. glyco.ac.ru The specific equilibrium between the acyclic dicarbonyl form and the various cyclic hemiketal anomers is dependent on factors such as solvent and temperature. While the acyclic form is highly reactive, the cyclic structures are also significant participants in its chemistry. The cyclization of a related compound, 3-deoxy-D-manno-oct-2-ulosonic acid, serves as a well-documented example of this process in similar molecules. wikipedia.org

Keto-enol tautomerism is a fundamental reaction for carbonyl compounds that have an alpha-hydrogen. libretexts.orgmasterorganicchemistry.com this compound has hydrogens on the carbon atom adjacent to the C-2 ketone (the α-carbon), allowing it to undergo enolization to form an enol tautomer. libretexts.org This process can be catalyzed by either acid or base. youtube.com The formation of the enol or its conjugate base, the enolate, is crucial for many of the compound's reactions. rsc.org This tautomerization facilitates reactions such as isomerization and degradation. For instance, the enolization at C-3 of a related osone is a key step in its degradation pathway. nd.edu The ability to form enol intermediates is a defining characteristic of its reactivity as a dicarbonyl compound. researchgate.net

Cyclization and Hemiacetal/Hemiketal Structures

Degradation Pathways and Products

This compound is both a product of sugar degradation and an intermediate that undergoes further degradation. nih.govresearchgate.net It has been identified as an intermediate in the degradation of L-ascorbic acid (vitamin C) and is formed during the thermal degradation of oligosaccharides like maltose (B56501) and maltotriose (B133400). nih.govoup.comresearchgate.netnih.gov

Under alkaline conditions, this compound degrades into several acidic products. scispace.com Treatment with a base like sodium hydroxide (B78521) leads to the formation of pentonic and tetronic acids. scispace.com The primary degradation products include 3-deoxy-D-threo-pentonic acid and, to a lesser extent, 3-deoxy-D-erythro-pentonic acid and 2-deoxy-D-glycero-tetronic acid. scispace.com The formation of these acids suggests that the degradation involves rearrangement and fragmentation reactions typical for dicarbonyl carbohydrates in basic solutions. scispace.com

Furthermore, its formation from oligosaccharides is proposed to occur via a retro-Claisen reaction of an enolization product of 1-amino-1,4-dideoxyhexosulose. nih.gov This pathway gives rise to formic acid or formamide (B127407) and a pentose (B10789219) derivative that subsequently forms 3-deoxypentosulose. nih.govresearchgate.net

Table 2: Degradation Products of this compound

Degradation Condition Product Reference
Alkaline Treatment 3-deoxy-D-threo-pentonic acid scispace.com
Alkaline Treatment 3-deoxy-D-erythro-pentonic acid scispace.com
Alkaline Treatment 2-deoxy-D-glycero-tetronic acid scispace.com

Fission and Fragmentation Reactions

The degradation of carbohydrates often involves the formation of deoxyosones, which are themselves unstable and prone to further breakdown through fission and fragmentation. imreblank.ch this compound is a central intermediate in these pathways, particularly in the Maillard reaction of oligosaccharides. acs.orgnih.gov

One of the key reactions related to the formation and subsequent reaction of 3-deoxypentosulose involves a retro-Claisen condensation. nih.govresearchgate.net This type of reaction involves the cleavage of a carbon-carbon bond. In the context of oligosaccharide degradation, a proposed pathway for the formation of 3-deoxypentosulose from 1-amino-1,4-dideoxyhexosulose involves a retro-Claisen reaction that splits off the C1 carbon, yielding formic acid and a pentose derivative that leads to 3-deoxypentosulose. nih.gov

Further fragmentation of the carbohydrate backbone is a characteristic feature of the Maillard reaction cascade. imreblank.chresearchgate.net While detailed studies on the specific fission products derived directly from isolated 3-deoxypentosulose are specific, the environment in which it is formed is rich in fragmentation reactions. researchgate.net For instance, the degradation of related deoxy-α-dicarbonyls can lead to a variety of smaller molecules through C-C bond cleavage. imreblank.ch Isotope labeling studies on the degradation of related hexose-derived dicarbonyls have been instrumental in elucidating these complex fragmentation pathways. acs.org

Table 1: Key Fission Reactions in Pathways Involving Deoxyosones

Reaction TypePrecursor ContextProductsSource
Retro-Claisen ReactionOligosaccharide degradation (Maillard reaction)3-Deoxypentosulose, Formic Acid nih.gov
C-C Bond CleavageDegradation of hexose (B10828440) skeletonPrecursors to colored compounds acs.org
FragmentationAmadori adduct degradationPentoses, tetroses, smaller sugars researchgate.net

Formation of Smaller Carbonyl Compounds and Acids

The degradation of this compound and its precursors leads to the formation of various smaller carbonyl compounds and acids. This is a significant pathway in the development of flavor, aroma, and color in heated foods. acs.orgimreblank.ch

A primary product formed alongside 3-deoxypentosulose during the Maillard reaction of oligosaccharides like maltose and maltotriose is formic acid . acs.orgnih.govresearchgate.net This occurs through a proposed pathway involving a retro-Claisen reaction where the C1 carbon of a hexosulose intermediate is cleaved. nih.gov

Another significant degradation product is furfural (B47365) . iaea.org The non-oxidative decomposition of L-ascorbic acid, for example, proceeds through 3-deoxy-L-pentosulose as an intermediate, which then dehydrates to form furfural. iaea.org Similarly, the reaction of pentoses like D-xylose with amines can proceed through a 3-deoxypentosulose intermediate to form substituted pyrrole-2-aldehydes. oup.com

In broader studies of sugar degradation, other small carbonyls such as glyoxal (B1671930) and methylglyoxal (B44143) are commonly identified products. acs.orgresearchgate.net Although 3-deoxypentosulose is the predominant α-dicarbonyl formed from maltose, glyoxal is also formed, likely through retro-aldolization reactions of other intermediates. acs.org The degradation of the related 3-deoxyglucosone (B13542) can also yield smaller cleavage products like glyoxal. researchgate.net

Table 2: Smaller Molecules Formed from Pathways Involving this compound

ProductPrecursor/Reaction ConditionSignificanceSource
Formic AcidThermal degradation of maltose/maltotriose with glycine (B1666218)Co-product of 3-deoxypentosulose formation acs.orgnih.gov
FurfuralDecomposition of L-ascorbic acid via 3-deoxy-L-pentosuloseAroma compound iaea.org
N-substituted pyrrole-2-aldehydesReaction of D-xylose and alkylaminesBrowning products oup.com
GlyoxalThermal degradation of maltose/maltotrioseMaillard reaction product acs.org
Acetic AcidDegradation of related dicarbonyl intermediatesMaillard reaction product imreblank.ch

Isomerization and Epimerization Processes

Isomerization and epimerization are fundamental reactions for carbohydrates and their derivatives, including this compound. These reactions involve the rearrangement of atoms within the molecule, leading to different structural forms.

Keto-enol tautomerization is a key process for 3-deoxypentosulose. researchgate.net This isomerization involves the interconversion between the keto form (the 2-ulose) and an enol form. This is a crucial step in its degradation pathways. For instance, in the degradation of maltose, a 1,3-dicarbonyl intermediate is formed via keto-enol tautomerization, which then hydrolyzes to yield 3-deoxypentosulose and formic acid. researchgate.net

The potential for epimerization , the change in stereochemistry at a single chiral center, is also significant. While direct studies on the epimerization of this compound are limited, the behavior of analogous compounds provides insight. For example, it has been discussed that 3-deoxygalactosone (B10765287) (the C4-epimer of 3-deoxyglucosone) could potentially be formed from 3-deoxyglucosone through a 3,4-dideoxyglucosone-3-ene intermediate. researchgate.net This suggests that a similar pathway could exist for the interconversion of pentose-derived epimers. The essentiality of a hydroxyl group at C-2 is noted for the epimerization of aldoses, a process that proceeds through an enediol intermediate. ethernet.edu.et

Furthermore, isomerization of 3-deoxypentosulose to a β-dicarbonyl structure has been proposed as a step preceding C-1/C-2 splitting in certain reaction pathways. imreblank.ch These rearrangements are critical as they alter the reactivity of the molecule and open up different pathways for subsequent reactions.

Table 3: Isomerization and Epimerization Processes

ProcessDescriptionIntermediate/Related CompoundSource
Keto-enol TautomerizationInterconversion between the keto and enol forms.1,3-dicarbonyl intermediate researchgate.net
Epimerization (potential)Interconversion of stereoisomers (e.g., at C4).3,4-dideoxypentosone-3-ene (by analogy) researchgate.net
IsomerizationRearrangement to a β-dicarbonyl structure.β-dicarbonyl isomer imreblank.ch

Biochemical and Enzymatic Transformations Involving 3 Deoxy Glycero Pentos 2 Ulose

Enzyme Substrates and Products

The transformation of 3-Deoxy-glycero-pentos-2-ulose is mediated by several classes of enzymes, highlighting its position as a crucial metabolic intermediate. It serves as a substrate and is a product of enzymatic reactions that are part of broader metabolic networks.

This compound is implicated in the metabolic pathways responsible for the interconversion of pentoses and glucuronate. nih.govnih.gov These pathways are central to carbohydrate metabolism in many organisms. For instance, the enzyme 2-dehydro-3-deoxy-D-pentonate aldolase (B8822740), which is directly involved with compounds structurally related to this compound, is a known participant in pentose (B10789219) and glucuronate interconversions. nih.govnih.gov This enzyme is part of a D-xylose degradation pathway in certain bacteria, demonstrating a direct link between pentose catabolism and this class of deoxyosones.

Aldolases are a key group of enzymes that interact with this compound and its derivatives. Specifically, 2-dehydro-3-deoxy-D-pentonate aldolase (EC 4.1.2.28) catalyzes the reversible cleavage of a five-carbon chain, demonstrating the typical carbon-carbon bond lysis activity of this enzyme family. nih.gov This enzyme, also known as 3-deoxy-D-pentulosonic acid aldolase, acts on 2-dehydro-3-deoxy-D-pentonate, a carboxylic acid form of the corresponding ulose, breaking it down into pyruvate (B1213749) and glycolaldehyde. nih.govvanderbilt.edu

The reaction mechanism for this class II aldolase involves the stabilization of the substrate by a divalent metal cation. researchgate.net While the direct substrate is the pentonate, its formation and reversion are closely linked to the ulose form, placing this compound at a critical junction in this metabolic sequence. The low substrate specificity of some aldolases suggests they may act on a wide range of aldehydes and pyruvic acid, potentially including various deoxyosones. researchgate.net

Table 1: Interaction with 2-dehydro-3-deoxy-D-pentonate aldolase

Enzyme NameEC NumberReaction CatalyzedRole in Metabolism
2-dehydro-3-deoxy-D-pentonate aldolase4.1.2.282-dehydro-3-deoxy-D-pentonate ⇌ Pyruvate + GlycolaldehydePentose and glucuronate interconversions; D-xylose degradation nih.gov

Pyranose dehydrogenase (PDH, EC 1.1.99.29) is a fungal oxidoreductase known for its broad substrate specificity and its ability to oxidize carbohydrates at various positions. researchmap.jpcreative-proteomics.com This enzyme is of particular interest as it can produce various (di)dehydrosugars, also known as aldos(di)uloses. creative-proteomics.com

Research on PDH from fungi like Agaricus meleagris and Agaricus bisporus has shown that it can oxidize pentoses. For example, D-xylose is a substrate for PDH, which can oxidize it at the C-2 and C-3 positions to yield D-glycero-pentos-2,3-diulose. researchmap.jpdntb.gov.ua This activity highlights the enzyme's capacity to generate dicarbonyl sugars from common monosaccharides. Given that this compound is a deoxypentos-2-ulose, it falls within the class of molecules produced by or potentially acted upon by PDH. The enzyme's promiscuity allows it to act on a wide range of aldopyranoses, including pentoses and their derivatives, making it a versatile catalyst in carbohydrate chemistry. researchmap.jpsc.edu

Table 2: Substrate Specificity of Pyranose Dehydrogenase (PDH)

SubstrateProduct(s)Enzyme Source (Example)
D-XyloseD-glycero-pentos-2,3-diuloseAgaricus bisporus dntb.gov.ua
L-Arabinose2-dehydro-L-arabinose (L-erythro-pentos-2-ulose)Agaricus meleagris researchmap.jp
D-Glucose2-dehydro-D-glucose and/or 3-dehydro-D-glucoseAgaricus bisporus dntb.gov.ua
Maltose (B56501)2,3′-didehydromaltoseAgaricus meleagris researchmap.jp

Interactions with Aldolases (e.g., 2-dehydro-3-deoxy-D-pentonate aldolase)

Pathways of Interconversion with Related Deoxyosones

This compound can be formed and interconverted through various metabolic and chemical degradation pathways. Deoxyosones are known intermediates in the Maillard reaction and sugar degradation processes. nih.gov For example, studies on hexoses have shown that 3-deoxyglucosone (B13542) can be interconverted to its epimer, 3-deoxygalactosone (B10765287), through a 3,4-dideoxyglucosone-3-ene intermediate. nih.gov This suggests that similar interconversion pathways may exist for pentoses, allowing for the transformation of this compound into other 3-deoxypentosones or related dicarbonyl compounds.

Furthermore, the L-enantiomer, 3-Deoxy-L-glycero-pentos-2-ulose, has been identified as an intermediate in the degradation of L-ascorbic acid (Vitamin C). nih.govsandiego.edu In this pathway, it appears alongside L-threo-pentos-2-ulose, indicating a pathway where different pentos-2-uloses can be formed and potentially interconverted. nih.govsandiego.edu These transformations are significant as they link the metabolism of major vitamins and sugars to the formation of reactive dicarbonyl species.

Metabolic Flux and Regulation Studies

While specific metabolic flux analysis (MFA) data for this compound is not extensively documented, the techniques of MFA are highly applicable to understanding its metabolic significance. MFA is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system at steady state. nih.gov By using isotopically labeled substrates, such as ¹³C-labeled glucose or xylose, researchers can trace the path of carbon atoms through metabolic networks. researchgate.net

This approach could be used to elucidate the in vivo dynamics of pathways involving this compound. For instance, by feeding an organism ¹³C-labeled xylose, one could measure the isotopic enrichment in pyruvate and other downstream metabolites. This data would allow for the calculation of the flux through the D-xylose degradation pathway involving 2-dehydro-3-deoxy-D-pentonate aldolase. researchgate.net Such an analysis would quantify the proportion of xylose that is catabolized via this specific route compared to other pathways, such as the pentose phosphate (B84403) pathway. nih.govnih.gov

Furthermore, MFA can reveal regulatory choke points and the response of metabolic fluxes to genetic or environmental perturbations. creative-proteomics.com Studying the flux distribution under different conditions could provide insights into how the formation and consumption of this compound are regulated, revealing its role in maintaining cellular homeostasis or responding to metabolic stress.

Advanced Analytical Methodologies for 3 Deoxy Glycero Pentos 2 Ulose Research

Chromatographic Techniques

Chromatography is fundamental to isolating and quantifying 3-Deoxy-glycero-pentos-2-ulose from various matrices, including biological samples and food products where it forms during sugar degradation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of α-dicarbonyl compounds like this compound. msu.edu Due to the lack of a strong chromophore in the native molecule, analysis often requires derivatization to enhance detection and selectivity, typically with UV or fluorescence detectors.

Detailed Research Findings: Researchers have successfully quantified this compound by converting it into a stable, UV-active derivative. A common method involves reaction with o-phenylenediamine (B120857) (OPD) or 2,3-diaminonaphthalene (B165487) (DAN) to form highly fluorescent quinoxaline (B1680401) derivatives. msu.edumsu.edu These derivatives are then separated using reversed-phase HPLC columns. For instance, α-dicarbonyl compounds formed during the degradation of glucose and fructose (B13574), including 3-deoxyxylosone, were analyzed by HPLC after derivatization with 2,3-diaminonaphthalene. msu.edu Similarly, studies on wine and food products have used OPD derivatization followed by RP-HPLC with UV detection to quantify 1,2-dicarbonyl compounds, identifying 3-deoxyglucosone (B13542) as a predominant species. msu.edu HPLC has also been instrumental in separating epimeric mixtures during the chemical synthesis of 3-deoxy-2-uloses, enabling the isolation of specific stereoisomers for further study. uc.edu

Table 1: HPLC Methodologies for this compound Analysis

Parameter Method 1: Dicarbonyls from Sugar Degradation Method 2: Dicarbonyls in Foods
Analyte 3-Deoxyxylosone (3DX) and other dicarbonyls 3-Deoxyglucosone (3-DG) and other dicarbonyls
Derivatizing Agent 2,3-Diaminonaphthalene (DAN) o-Phenylenediamine (OPD)
Chromatography HPLC Reversed-Phase HPLC (RP-HPLC)
Detection Not specified, likely Fluorescence or UV UV Detection

| Reference | msu.edu | msu.edu |

Gas Chromatography (GC) is another powerful tool for analyzing this compound, almost always in conjunction with Mass Spectrometry (MS) for definitive identification. Because sugars and their derivatives are non-volatile and thermally unstable, a crucial derivatization step is required to make them suitable for GC analysis.

Detailed Research Findings: The most common derivatization strategy involves a two-step process: reduction followed by acetylation. First, the keto group of this compound is reduced using sodium borohydride, which yields a mixture of 3-deoxy-pentitols (specifically, 3-deoxy-threo-pentitol and 3-deoxy-erythro-pentitol). arxiv.orgpg.edu.pl This mixture is then acetylated with acetic anhydride (B1165640) in pyridine (B92270) to produce volatile polyacetylated derivatives. pg.edu.pl These derivatives can be separated and identified by GC-MS. pg.edu.pl For example, this method was used to prove the identity of a product from the alkaline degradation of D-ribo-Hexos-3-ulose, where the resulting acetylated pentitols gave two distinct peaks on the gas chromatogram with specific retention times. pg.edu.pl

Another approach is silylation, where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. nih.gov Adding an oximation step before silylation can reduce the number of isomers formed, simplifying the resulting chromatogram. These GC-MS methods provide high sensitivity and are essential for confirming the presence of the compound in complex biological samples. libretexts.org

Table 2: GC-MS Derivatization and Analysis Findings

Step Procedure Compound Form Analytical Outcome Reference
1. Reduction Treatment with excess sodium borohydride 3-deoxy-D-erythro-pentitol & 3-deoxy-D-threo-pentitol Mixture of reduced sugar alcohols arxiv.orgpg.edu.pl
2. Acetylation Reaction with acetic anhydride-pyridine Acetates of pentitols Volatile derivatives suitable for GC pg.edu.pl

| 3. Analysis | Gas-Liquid Chromatography (GLC) / GC-MS | Separated acetate (B1210297) peaks | Identification based on retention time and mass spectra | pg.edu.pl |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its covalent structure, isomeric forms, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for characterizing the complex equilibrium of this compound in solution. Like other reducing sugars, it exists as a mixture of multiple cyclic (pyranose and furanose) and acyclic isomers, including their hydrated forms. vscht.cz

Detailed Research Findings: Detailed NMR studies, particularly using ¹³C-labeled compounds, have been crucial for identifying and quantifying the various forms present in aqueous solution (D₂O). vscht.cz Research on D-erythro-pentos-2-ulose and D-threo-pentos-2-ulose (isomers of 3-deoxy-pentos-uloses) has identified anomeric pairs of unhydrated aldopyranoses, aldopyranose hydrates, aldofuranose hydrates, and ketofuranose hydrates. vscht.cz The equilibrium composition can be determined by integrating the signals in the ¹³C NMR spectrum. vscht.cz

Two-dimensional NMR techniques, such as DQF-COSY, are used to assign signals and determine the conformational properties of the different cyclic structures. vscht.cz These studies have shown, for example, that for unhydrated pyranoses, the erythro isomers favor a ¹C₄ conformation, while the threo isomers prefer a ⁴C₁ conformation. vscht.cz This level of structural detail is unattainable with most other analytical methods.

Table 3: Isomeric Forms of Pentos-2-uloses in Aqueous Solution Identified by NMR

Isomeric Form Description Confirmation Method Reference
Aldopyranose (unhydrated) Anomeric pair (α/β) of the six-membered ring form. ¹³C chemical shifts, ¹³C-¹H and ¹³C-¹³C coupling constants vscht.cz
Aldopyranose Hydrate Six-membered ring with a gem-diol at the carbonyl carbon. ¹³C chemical shifts vscht.cz
Aldofuranose Hydrate Five-membered ring with a gem-diol at the carbonyl carbon. ¹³C chemical shifts vscht.cz
Ketofuranose Hydrate Five-membered ring (keto form) with a hydrated side chain. ¹³C chemical shifts vscht.cz

| Acyclic Forms | Open-chain and hydrated open-chain forms. | Inferred from equilibrium dynamics | vscht.cz |

Mass spectrometry is vital for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. It is most commonly used as a detector for GC or HPLC.

Detailed Research Findings: The molecular weight of this compound (C₅H₈O₄) is 132.11 g/mol . In GC-MS analysis of its derivatized forms, the fragmentation pattern provides a structural fingerprint. For the acetylated derivatives of the reduced form (3-deoxy-pentitol acetates), mass spectra show characteristic fragment ions. pg.edu.pl Key fragments observed include ions at m/e 231, 171, 129, and 69, which correspond to specific cleavage patterns of the acetylated sugar alcohol chain. pg.edu.pl For instance, the peak at m/e 231 can arise from cleavage between C1 and C2 of the pentitol (B7790432) chain. pg.edu.pl Electrospray ionization mass spectrometry (ESI-MS) has also been used to establish the structures of related sugar oxidation products. For comprehensive fragmentation analysis, tandem mass spectrometry (MS/MS) is often required.

Table 4: Mass Spectrometric Fragmentation Data for Acetylated 3-Deoxy-pentitols

Fragment Ion (m/e) Relative Intensity (Example) Putative Origin Reference
231 10% of base peak C1-C2 cleavage pg.edu.pl
171 5% of base peak Further fragmentation pg.edu.pl
129 62% of base peak Loss of acetic acid and ketene (B1206846) from m/e 231 pg.edu.pl
69 100% (base peak) Smaller fragment pg.edu.pl

| 43 | 100% (base peak) | Acetyl group [CH₃CO]⁺ | pg.edu.pl |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to its hydroxyl (O-H) and carbonyl (C=O) groups.

Detailed Research Findings: While a specific, published IR spectrum for this compound is not readily available in the surveyed literature, its characteristic absorptions can be predicted based on its structure, which contains aldehyde, ketone, and alcohol functional groups. The spectrum would be dominated by a very strong and broad absorption band for the O-H stretching vibrations of the alcohol groups, typically in the region of 3500-3200 cm⁻¹. pg.edu.pl A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone and aldehyde groups would be expected in the range of 1740-1705 cm⁻¹. For a related hept-2-ulose compound, this C=O stretch was observed at 1726 cm⁻¹. The C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹. The complexity of the fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for the molecule.

Table 5: Predicted Characteristic IR Absorptions for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohols) Stretching, H-bonded 3500 - 3200 Strong, Broad
C-H (Alkanes) Stretching 3000 - 2850 Medium to Strong
C=O (Ketone/Aldehyde) Stretching 1740 - 1705 Strong

| C-O (Alcohols) | Stretching | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Derivatization Strategies for Enhanced Analysis

The direct analysis of this compound, also known as 3-deoxypentosone, presents significant analytical challenges. researchgate.net As a highly reactive α-dicarbonyl compound, it is not readily amenable to direct detection by standard spectrophotometric or mass spectrometric methods. mdpi.com To overcome these limitations, derivatization is an essential strategy employed in its research. This process involves chemically modifying the analyte to form a new, more stable, and easily detectable compound, thereby enhancing the accuracy and sensitivity of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comacs.orgresearchgate.net

The primary goal of derivatization for this compound is to "trap" the reactive dicarbonyl moiety, preventing it from undergoing further reactions with other components in the sample matrix. mdpi.com This conversion into a stable derivative is crucial for both qualitative identification and quantitative measurement. researchgate.netnih.gov

A predominant method for the analysis of α-dicarbonyl compounds involves derivatization with aromatic diamines, such as o-phenylenediamine (OPD), to produce stable, UV-active, or fluorescent quinoxaline derivatives. mdpi.comacs.orgcapes.gov.br This reaction is specific to α-dicarbonyl structures and can be performed in aqueous solutions at low temperatures, which minimizes alterations to the sample. acs.org The resulting quinoxaline derivatives are less polar, which aids in their separation using reversed-phase HPLC. researchgate.net The use of a phenyl-based HPLC column, in particular, has been shown to improve the separation of these OPD-derivatized compounds. mdpi.comacs.org

For GC-MS analysis, where analytes must be volatile and thermally stable, derivatization techniques like silylation are commonly used. researchgate.netrestek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the polar hydroxyl groups of the sugar to form more volatile and thermally stable trimethylsilyl (TMS) derivatives, making them suitable for GC analysis. researchgate.netsigmaaldrich.com

Other derivatizing agents have also been utilized to enhance detection. 2,3-Diaminonaphthalene (DAN) reacts with α-dicarbonyls to form benzo[g]quinoxaline (B1338093) derivatives, which can be detected by HPLC. researchgate.nettandfonline.com Similarly, reagents like 3,3′-diaminobenzidine (DAB) are employed to create derivatives suitable for HPLC-UV analysis. researchgate.netchrom-china.com

Table 1: Derivatization Reagents for this compound Analysis

Derivatization Reagent Derivative Formed Analytical Technique
o-Phenylenediamine (OPD) Quinoxaline derivative HPLC-UV, HPLC-MS/MS, Differential Pulse Polarography
2,3-Diaminonaphthalene (DAN) Benzo[g]quinoxaline derivative HPLC
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ether GC-MS
3,3′-Diaminobenzidine (DAB) Diaminobenzidine adduct HPLC-UV
Aminoguanidine (B1677879) Triazine derivative HPLC

This table summarizes common derivatization agents used for the analysis of this compound and other α-dicarbonyls, the resulting chemical derivatives, and the analytical platforms used for their detection. mdpi.comacs.orgresearchgate.netresearchgate.nettandfonline.comchrom-china.comsc.edu

Detailed Research Findings

Derivatization with OPD followed by RP-HPLC analysis has been successfully applied to quantify this compound (as 3-deoxypentosone) in various complex matrices, such as food products. acs.orgresearchgate.net Research on lactose-hydrolyzed UHT milk demonstrated the presence and concentration of several α-dicarbonyl compounds. After derivatization with OPD, 3-deoxypentosone was quantified alongside other dicarbonyls like 3-deoxyglucosone (3-DG), 3-deoxygalactosone (B10765287) (3-DGal), methylglyoxal (B44143), and glyoxal (B1671930). acs.orgresearchgate.net These studies highlight the effectiveness of the derivatization strategy in enabling the separation and quantification of structurally similar compounds within a single analytical run. acs.org

In studies investigating the degradation of sugars, 3-deoxypentosulose was identified as a major product from the thermal degradation of maltose (B56501) and maltotriose (B133400). researchgate.net Its quantification was achieved by HPLC after derivatization to its quinoxaline form. researchgate.net Similarly, the analysis of glucose degradation products in physiological conditions identified 3-deoxyxylosone (3DX) as a benzo[g]quinoxaline derivative after reaction with DAN. tandfonline.com

Table 2: Quantification of 3-Deoxypentosone and Other Dicarbonyls in Food Products via Derivatization

Food Product 3-Deoxypentosone (mg/L) 3-Deoxyglucosone (3-DG) (mg/L) 3-Deoxygalactosone (3-DGal) (mg/L) Analytical Method
Lactose-hydrolyzed UHT Milk Minor importance 2.5 - 18 2.0 - 11 Derivatization with OPD followed by RP-HPLC
Apple Juice Not specified Detected Detected Derivatization with OPD followed by RP-HPLC
Beer Not specified Detected Detected Derivatization with OPD followed by RP-HPLC

This table presents findings from studies where derivatization was used to quantify 3-deoxypentosone and other related α-dicarbonyl compounds in various food items. The data indicates that while 3-deoxypentosone was present, 3-DG and 3-DGal were often found in higher concentrations in the samples tested. acs.orgresearchgate.net

Synthesis and Characterization of 3 Deoxy Glycero Pentos 2 Ulose Derivatives and Analogues

Alkyl and Glycosidic Derivatives

The synthesis of alkyl and glycosidic derivatives of 3-deoxy-2-uloses involves creating carbon-carbon or carbon-oxygen bonds at specific positions on the sugar backbone.

Detailed Research Findings: An efficient method for synthesizing structures containing the 3-deoxy-2-ulose motif is the indium-mediated allylation reaction. researchgate.net This technique allows for the elongation of aldoses by introducing an allyl group, which can be further modified. For example, reacting protected aldoses like 2,3-O-isopropylidene-D-glyceraldehyde with 2-(bromomethyl)allyl acetate (B1210297) in the presence of indium can lead to the formation of elongated, unsaturated sugar derivatives that serve as precursors to 3-deoxy-2-uloses. researchgate.net

Glycosidic derivatives can be prepared using methods like the Ferrier rearrangement. This reaction involves treating a glycal (an unsaturated carbohydrate) with an alcohol in the presence of a catalyst. For instance, furanylalkyl hexenopyranosides have been synthesized by reacting 3,4,6-tri-O-acetyl-D-glucal with a suitable furanyl alcohol. journals.co.za Subsequent deprotection and oxidation steps yield the desired pyranosid-4-ulose derivatives. journals.co.za A direct glycosidation approach has also been used in the pentose (B10789219) series, reacting an alcohol with an activated pyranone intermediate like 6-acetoxy-2H-pyran-3(6H)-one. journals.co.za

Derivative TypeSynthetic MethodPrecursorsResulting Structure
Alkyl Indium-Mediated AllylationAldoses, 2-(bromomethyl)allyl acetateElongated carbon-chain sugars
Glycosidic Ferrier RearrangementGlycals, AlcoholsGlycosidically-linked sugars
Glycosidic Direct Glycosidation6-acetoxy-2H-pyran-3(6H)-one, Alcoholsα- and β-anomeric pyranones

Nitrogen-Containing Derivatives (e.g., Schiff Bases, Hydrazones, Quinoxalines)

The dicarbonyl nature of 3-Deoxy-glycero-pentos-2-ulose makes it highly reactive toward nitrogen nucleophiles, leading to the formation of a variety of heterocyclic and acyclic nitrogen-containing derivatives.

Detailed Research Findings:

Schiff Bases and Hydrazones: These compounds are typically formed through the condensation reaction between a carbonyl group (aldehyde or ketone) and a primary amine or hydrazine (B178648) derivative, respectively. researchgate.netresearchgate.net The synthesis of hydrazone-Schiff bases has been achieved by reacting hydrazides with dihydroxybenzaldehydes. researchgate.net Hydrazones of 3-deoxy-D-erythro-hexos-2-ulose have been shown to undergo heterocyclization upon acetylation to form bis(1,3,4-thiadiazoline) derivatives. researchgate.net The reaction of 3-deoxy-D-glycero-pentos-2-ulose with aminoguanidine (B1677879) has also been studied, highlighting the reactivity of the sugar with hydrazine derivatives. sc.edu

Quinoxalines: Quinoxaline (B1680401) derivatives are important heterocyclic compounds synthesized by the condensation of an α-dicarbonyl compound with an o-phenylenediamine (B120857). heteroletters.orgijrar.orgresearchgate.net Various catalysts, including o-iodoxybenzoic acid (IBX) and camphorsulfonic acid (CSA), have been employed to facilitate this reaction, often providing high yields under mild conditions. heteroletters.orgijrar.org For example, reacting a 1,2-dicarbonyl compound with an o-phenylenediamine in ethanol (B145695) with CSA as a catalyst can produce quinoxalines at room temperature. ijrar.org The plausible mechanism involves the protonation of a carbonyl group by the acid catalyst, followed by nucleophilic attack by the diamine, and subsequent cyclization and dehydration to form the aromatic quinoxaline ring. ijrar.org

Derivative ClassReactantsCatalyst/ConditionsKey Product Feature
Schiff Bases Carbonyl Compound + Primary AmineCondensationImine or Azomethine Group
Hydrazones Carbonyl Compound + HydrazineCondensationAzomethine Linkage
Quinoxalines α-Dicarbonyl + o-PhenylenediamineAcid (e.g., CSA) or Oxidant (e.g., IBX)Fused Pyrazine Ring

Phosphorylated and Other Modified Forms

Phosphorylation introduces a phosphate (B84403) group into the sugar molecule, often dramatically altering its chemical and biological properties.

Detailed Research Findings: The synthesis of phosphorylated derivatives of deoxysugars has been achieved through specific chemical pathways. For example, 3-deoxy-D-glycero-pent-2-ulosonic acid 5-(dihydrogen phosphate) was synthesized via two distinct routes: the oxidation of 'xylometasaccharinic acid' 5-phosphate using a sodium chlorate–vanadium(V) oxide system, and the periodate (B1199274) treatment of 'isosaccharinic acid' 6-phosphate. rsc.org Similarly, a phosphorylated hexose (B10828440) analogue, 3-deoxy-D-glycero-hex-3-en-2-ulofuranos-(2,5)onic acid 6-(dihydrogen phosphate), was synthesized from glucometasaccharinic acid 6-phosphate using a vanadium oxide catalyst. rsc.org This unsaturated intermediate could then be hydrogenated to yield 3-deoxy-D-erythro-hexulosonic acid 6-phosphate. rsc.org These syntheses demonstrate methods for creating phosphorylated deoxysugars that are valuable for studying metabolic pathways.

Phosphorylated CompoundSynthetic RoutePrecursor
3-deoxy-D-glycero-pent-2-ulosonic acid 5-phosphateOxidation with NaClO₃–V₂O₅'Xylometasaccharinic acid' 5-phosphate
3-deoxy-D-glycero-pent-2-ulosonic acid 5-phosphatePeriodate treatment'Isosaccharinic acid' 6-phosphate
3-deoxy-D-glycero-hex-3-en-2-ulofuranos-(2,5)onic acid 6-phosphateCatalytic OxidationGlucometasaccharinic acid 6-phosphate

Stereoisomers and Related Deoxysugars (e.g., 3-deoxyxylosone, 3-deoxypentosone, 3-deoxyglucosone)

Several deoxysugars are structurally related to this compound, differing in their stereochemistry or the length of their carbon chain. These analogues are often formed through similar chemical processes.

Detailed Research Findings:

3-Deoxyglucosone (B13542) (3-DG): This 6-carbon α-dicarbonyl compound is a significant product of the Maillard reaction and glucose degradation pathways. nih.govwikipedia.org It can be synthesized by heating D-glucose solutions with reagents like benzoylhydrazine and p-toluidine, followed by the decomposition of the resulting bis(benzoylhydrazone). researchgate.net 3-DG is highly reactive and readily modifies protein amino groups to form advanced glycation end-products (AGEs). nih.govwikipedia.org

3-Deoxypentosone: This 5-carbon analogue can be isolated from the degradation mixture of N-glycosylamines, such as N-n-xylosyl-n-butylamine, when treated with acetic acid. researchgate.net It is a key intermediate in the Maillard reaction of pentoses. scispace.com Like its hexose counterpart, it exists in solution as a complex mixture of monocyclic and bicyclic (hemi)acetal structures. scispace.com

3-Deoxyxylosone: This is another name for this compound. sc.edunih.gov It has been identified as an intermediate in the degradation of L-ascorbic acid. nih.gov Its formation from D-xylose can be achieved by heating aqueous solutions of the sugar with benzoylhydrazine and p-toluidine. researchgate.net

The general synthesis for these 3-deoxyosones often involves the degradation of Amadori rearrangement products, which are formed in the initial stages of the Maillard reaction. scispace.com

DeoxysugarParent SugarCommon Synthetic RouteKey Characteristics
3-Deoxyglucosone D-GlucoseMaillard reaction; Degradation of Amadori productsC6-sugar, highly reactive in AGE formation nih.govwikipedia.org
3-Deoxypentosone Pentoses (e.g., Xylose)Degradation of N-glycosylaminesC5-sugar, exists in multiple cyclic forms researchgate.netscispace.com
3-Deoxyxylosone D-Xylose, L-Ascorbic AcidDegradation of parent compoundC5-sugar, synonym for this compound researchgate.netnih.gov

Broader Research Applications and Unexplored Areas

Use as a Model Compound in Maillard Reaction Studies

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is fundamental to the color and flavor development in thermally processed foods. latu.org.uyfrontiersin.org Due to the intricacy of this reaction network, researchers often utilize model systems to understand specific mechanistic pathways. researchgate.netacs.org 3-Deoxy-glycero-pentos-2-ulose, also known as 3-deoxypentosulose, serves as a crucial model compound in these studies. nih.govresearchgate.net

It is a significant intermediate formed during the Maillard reaction, particularly from the degradation of oligosaccharides. nih.gov Studies have shown that under both caramelization and Maillard reaction conditions, 3-deoxypentosulose is the predominant α-dicarbonyl compound formed from maltose (B56501) and maltotriose (B133400). nih.gov Its formation is proposed to occur through a retro-Claisen reaction of an enolization product of 1-amino-1,4-dideoxyhexosulose. nih.gov By studying the reactions of this compound, scientists can gain a deeper understanding of the later stages of the Maillard reaction, including the formation of flavor compounds and colored melanoidins. latu.org.uy

The table below summarizes key findings from studies where this compound was a focal point in Maillard reaction research.

Study FocusKey FindingsReferences
Formation from OligosaccharidesPredominantly formed from the thermal degradation of maltose and maltotriose in aqueous solutions. nih.gov
Reaction with Amino GroupsReacts with aminoguanidine (B1677879), a model for protein-bound arginine, to form stable products, inhibiting advanced glycation end-product formation. sc.edusemanticscholar.org
Precursor to Flavor CompoundsIdentified as an intermediate in the formation of furfural (B47365) during the degradation of L-ascorbic acid. mdpi.com

Applications in Organic Synthesis

The reactivity of this compound makes it a valuable precursor and building block in organic synthesis. smolecule.comresearchgate.net Its dicarbonyl functionality allows for a variety of chemical transformations, enabling the synthesis of more complex and biologically relevant molecules. cymitquimica.com

One notable synthetic application is its use in indium-mediated allylation reactions to construct carbohydrate structures containing the 3-deoxy-2-ulose motif. researchgate.net This method is valued for its efficiency and stereocontrol. researchgate.net Furthermore, the selective enzymatic reduction of this compound to 3-deoxy-D-glycero-pent-2-ose has been achieved using aldose reductase and NADPH, demonstrating its utility in chemoenzymatic synthesis. barnesandnoble.com The compound can also serve as a starting material for the synthesis of various heterocyclic compounds through condensation reactions with amines and other nucleophiles. sc.edusemanticscholar.org

Potential for Biochemical Pathway Elucidation

Beyond its role in food chemistry, this compound is implicated in various biochemical pathways, and its study can help elucidate these complex processes. For instance, it has been identified as an intermediate in the degradation of L-ascorbic acid (Vitamin C), a crucial metabolic pathway. nih.gov The formation of 3-Deoxy-L-glycero-pentos-2-ulose from L-ascorbic acid highlights a non-enzymatic route for the transformation of this essential vitamin. nih.gov

Moreover, as an α-dicarbonyl compound, it is part of a class of molecules known to be involved in the formation of advanced glycation end-products (AGEs) in vivo. researchgate.net The study of its reactions and metabolism can provide insights into the mechanisms of AGE formation and their role in the pathology of diseases such as diabetes. nih.gov The identification of 3-deoxypentosulose in various biological contexts suggests its potential as a biomarker for certain metabolic states or disease processes. nih.gov

Computational Chemistry and Molecular Modeling Studies of this compound Reactivity

While specific computational studies focusing solely on this compound are limited, molecular modeling has been applied to understand the broader Maillard reaction and the reactivity of related α-dicarbonyl compounds. nih.govtandfonline.com Quantum mechanical methods have been used to investigate the initial reaction between D-glucose and glycine (B1666218) to form the Amadori compound, an early intermediate in the Maillard reaction. nih.govtandfonline.com These studies provide insights into the energetics and steric factors that govern these reactions.

Theoretical studies on the dehydration pathways of glucose have also shed light on the formation of 3-deoxyglucosone (B13542), a related hexose-derived dicarbonyl. yok.gov.tr The principles from these computational analyses can be extrapolated to understand the reactivity of this compound. For example, density functional theory (DFT) calculations could be employed to model its various conformations, the transition states of its reactions with amino acids, and its degradation pathways to form flavor compounds. Such studies would be invaluable in predicting its chemical behavior and guiding experimental work.

Future Research Directions in Glycochemistry and Metabolomics

The study of this compound is poised to contribute significantly to the evolving fields of glycochemistry and metabolomics. The future of glycobiology lies in deciphering the complex roles of glycans in health and disease, and small, reactive carbohydrates like 3-deoxypentosulose are an important piece of this puzzle. nih.govresearchgate.net

In glycochemistry , future research could focus on developing novel synthetic methodologies that utilize this compound as a chiral building block for the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications. rsc.org There is also a need for further investigation into its role in the formation of AGEs and the development of inhibitors for these processes.

In metabolomics , the development of sensitive and specific analytical methods for the quantification of this compound in biological samples is a key area for future research. chalmers.se This would enable its validation as a biomarker for dietary intake or for specific disease states. nih.gov Investigating the metabolic fate of dietary 3-deoxypentosulose and its impact on the gut microbiome and host metabolism is another promising avenue of research. chalmers.se The emerging field of nutritional metabolomics will benefit from a deeper understanding of the roles of such reactive dicarbonyl compounds derived from our diet. chalmers.se

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Deoxy-glycero-pentos-2-ulose, and what analytical techniques are essential for confirming its structure?

  • Methodology : Synthesis typically involves the acid-catalyzed dehydration of pentose precursors or enzymatic modification of related carbohydrates. Post-synthesis, structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for stereochemical assignment), mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups like ketones. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to monitor reaction progress and purity .

Q. How can researchers ensure the purity of this compound during synthesis, and what chromatographic methods are most effective?

  • Methodology : Purity is critical for reproducibility. Recrystallization in polar solvents (e.g., ethanol-water mixtures) can remove impurities. Chromatographic validation via reverse-phase HPLC with UV detection (at 210 nm for carbonyl groups) or gas chromatography (GC) with flame ionization detection ensures purity. Column chromatography using silica gel or ion-exchange resins may be required for complex mixtures .

Q. What spectroscopic features distinguish this compound from structurally similar ketoses, and how should these be interpreted?

  • Methodology : Key NMR signals include downfield shifts for the α-ketone proton (~3.0–3.5 ppm in ¹H NMR) and carbonyl carbon (~210–220 ppm in ¹³C NMR). IR absorption bands near 1700–1750 cm⁻¹ confirm the ketone group. Comparative analysis with reference spectra of analogous compounds (e.g., 3-deoxy-D-ribulose) helps resolve ambiguities .

Advanced Research Questions

Q. What experimental design strategies can optimize the yield of this compound in multi-step syntheses, particularly when dealing with unstable intermediates?

  • Methodology : Use Design of Experiments (DOE) to identify critical variables (e.g., temperature, pH, catalyst concentration). Response surface methodology (RSM) can model interactions between factors. Real-time monitoring via inline spectroscopy (e.g., Raman) helps track intermediate stability. Protecting groups (e.g., acetylation) may stabilize reactive intermediates during synthesis .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodology : Conduct a systematic review to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., enzyme kinetics vs. cellular uptake studies). Replicate experiments under standardized conditions (pH 7.4 buffers, 37°C) and include positive/negative controls. Meta-analysis tools can statistically harmonize conflicting data .

Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in non-aqueous solvents?

  • Methodology : Density functional theory (DFT) calculations can predict reaction pathways and transition states. Molecular dynamics (MD) simulations with explicit solvent models (e.g., dimethyl sulfoxide) assess solvent effects on conformation. Free-energy perturbation methods quantify solvation thermodynamics. Software like Gaussian or GROMACS is recommended for these analyses .

Q. How can researchers reconcile conflicting data regarding the thermodynamic stability of this compound derivatives under varying pH conditions?

  • Methodology : Perform differential scanning calorimetry (DSC) to measure melting points and degradation enthalpies across pH gradients. Pair with pH-dependent stability assays (e.g., accelerated aging studies) and statistical tools like ANOVA to identify significant outliers. Validate results against crystallographic data to correlate stability with molecular packing .

Methodological Considerations

  • Data Integrity : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Instrumentation : Use calibrated equipment (e.g., NMR spectrometers with deuterated solvents) and cite software versions for reproducibility .
  • Ethics : For biological studies, follow institutional review board (IRB) guidelines, even for in vitro work, to ensure ethical data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.